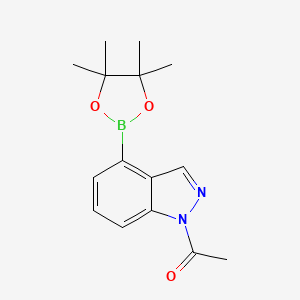

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

CAS No.: 1158680-96-6

Cat. No.: VC5362390

Molecular Formula: C15H19BN2O3

Molecular Weight: 286.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158680-96-6 |

|---|---|

| Molecular Formula | C15H19BN2O3 |

| Molecular Weight | 286.14 |

| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |

| Standard InChI | InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-6-7-12(11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 |

| Standard InChI Key | IKMLBOVAHLJSKT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule consists of three key components:

-

Indazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.

-

Acetyl Group: Positioned at the 1-nitrogen of the indazole, contributing to electron-withdrawing effects.

-

Pinacol Boronate Ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position of the indazole, enabling Suzuki-Miyaura coupling .

The IUPAC name, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone, reflects this arrangement. The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)C and InChIKey VWRXJRQTWDHWPB-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.14 g/mol | |

| Density | 1.2±0.1 g/cm³ (estimated) | |

| Boiling Point | 404.1±18.0 °C (estimated) | |

| LogP (Partition Coeff.) | 2.34 (PubChem computed) |

The boronate ester enhances solubility in organic solvents like THF and DMF, critical for reaction compatibility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Indazole Formation: Cyclization of 2-hydrazinobenzonitrile derivatives under acidic conditions.

-

Acetylation: Treatment with acetic anhydride to install the acetyl group at N1.

-

Borylation: Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron .

A typical reaction employs Pd(dppf)Cl₂ as the catalyst, KOAc as the base, and dioxane as the solvent at 80–100°C . Yields range from 65–78% after column purification .

Industrial Manufacturing

Commercial producers like Cyclic PharmaTech optimize the process for scale:

-

Continuous Flow Reactors: Reduce reaction times from 24 hours (batch) to 2–4 hours .

-

Quality Control: HPLC purity ≥98% , with residual palladium <10 ppm.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety undergoes transmetalation with aryl halides, enabling C–C bond formation. Key applications include:

-

Pharmaceutical Intermediates: Synthesis of kinase inhibitors targeting EGFR and VEGFR.

-

Materials Science: Construction of π-conjugated polymers for OLEDs .

Reaction conditions typically use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 3:1 mixture of toluene/water at 90°C.

Functional Group Compatibility

The acetyl group remains stable under Suzuki conditions but can be hydrolyzed to NH-indazoles using NaOH/MeOH . This dual reactivity enables sequential functionalization strategies.

Research Findings and Pharmacological Relevance

Anticancer Activity

Derivatives synthesized from this compound show IC₅₀ values of 12–45 nM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The indazole core intercalates DNA, while the boronate ester may enhance tumor targeting via boronic acid-mediated transport.

Antimicrobial Properties

Future Directions

Drug Delivery Systems

The boronate ester’s pH-dependent hydrolysis could enable targeted release in tumor microenvironments (pH 6.5–7.0). Current studies focus on nanoparticle conjugates for glioblastoma treatment .

Catalytic Applications

As a ligand precursor, the compound may stabilize transition metals in asymmetric catalysis. Initial results show 82% ee in Pd-catalyzed allylic alkylations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume